molecular formula C18H16BrN3O3S B11240060 N-(5-bromo-2-methoxybenzyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide

N-(5-bromo-2-methoxybenzyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B11240060
M. Wt: 434.3 g/mol
InChI Key: MSKMPSKXTRWZMI-UHFFFAOYSA-N
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Description

N-[(5-BROMO-2-METHOXYPHENYL)METHYL]-2-[(4-HYDROXYQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a brominated methoxyphenyl group and a hydroxyquinazolinyl sulfanyl group. Its molecular formula is C17H15BrN2O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-BROMO-2-METHOXYPHENYL)METHYL]-2-[(4-HYDROXYQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, including the bromination of methoxyphenyl compounds and the formation of quinazolinyl sulfanyl derivatives. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-BROMO-2-METHOXYPHENYL)METHYL]-2-[(4-HYDROXYQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions may produce various alkylated or halogenated compounds.

Scientific Research Applications

N-[(5-BROMO-2-METHOXYPHENYL)METHYL]-2-[(4-HYDROXYQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-BROMO-2-METHOXYPHENYL)METHYL]-2-[(4-HYDROXYQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Bromo-2-methylphenyl)acetamide: Similar in structure but lacks the quinazolinyl sulfanyl group.

    5-Bromo-2-methoxybenzenesulfonyl chloride: Contains a brominated methoxyphenyl group but differs in its sulfonyl chloride functionality.

Uniqueness

N-[(5-BROMO-2-METHOXYPHENYL)METHYL]-2-[(4-HYDROXYQUINAZOLIN-2-YL)SULFANYL]ACETAMIDE is unique due to its combination of brominated methoxyphenyl and hydroxyquinazolinyl sulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H16BrN3O3S

Molecular Weight

434.3 g/mol

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H16BrN3O3S/c1-25-15-7-6-12(19)8-11(15)9-20-16(23)10-26-18-21-14-5-3-2-4-13(14)17(24)22-18/h2-8H,9-10H2,1H3,(H,20,23)(H,21,22,24)

InChI Key

MSKMPSKXTRWZMI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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